molecular formula C22H14ClN3O B3035499 3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole CAS No. 321998-10-1

3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole

Cat. No.: B3035499
CAS No.: 321998-10-1
M. Wt: 371.8 g/mol
InChI Key: VKKJGSVNJYOHAG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole is a complex organic compound that features a benzisoxazole core substituted with chlorophenyl and phenyl-pyrazol groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzisoxazole Core: This can be achieved through cyclization reactions involving ortho-nitrobenzyl derivatives.

    Substitution Reactions: Introduction of the chlorophenyl and phenyl-pyrazol groups can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions could target the nitro groups if present in intermediates.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzisoxazole core.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, Grignard reagents, or organolithium compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted benzisoxazoles and pyrazoles.

Scientific Research Applications

3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Biological Research: Studying its effects on cellular pathways and mechanisms.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-2,1-benzisoxazole: Lacks the pyrazole group.

    5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole: Lacks the chlorophenyl group.

Uniqueness

The presence of both the chlorophenyl and phenyl-pyrazol groups in 3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole may confer unique biological activity and specificity compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(2-phenylpyrazol-3-yl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O/c23-17-9-6-15(7-10-17)22-19-14-16(8-11-20(19)25-27-22)21-12-13-24-26(21)18-4-2-1-3-5-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKJGSVNJYOHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167693
Record name 3-(4-Chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321998-10-1
Record name 3-(4-Chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321998-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole
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3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole
Reactant of Route 3
3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole
Reactant of Route 4
3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole
Reactant of Route 5
3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole
Reactant of Route 6
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3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole

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